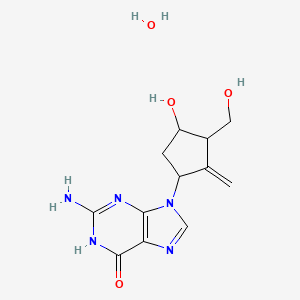
trans-2-(4-Chlorophenyl)vinylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(4-Chlorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8BClO2 . It is a derivative of boronic acid and features a vinyl group attached to a chlorophenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the reaction of with in the presence of a palladium catalyst and a base.
Hydroboration: Another method involves the hydroboration of 4-chlorostyrene with diborane followed by oxidation to yield the desired product.
Industrial Production Methods: Industrial production of trans-2-(4-Chlorophenyl)vinylboronic acid often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-(4-Chlorophenyl)vinylboronic acid can undergo oxidation to form .
Reduction: It can be reduced to form .
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often requires palladium catalysts and bases like potassium carbonate .
Major Products:
- Various substituted products depending on the electrophile used in substitution reactions .
4-Chlorophenylvinyl alcohol: (from oxidation)
4-Chlorophenylethylboronic acid: (from reduction)
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
- Acts as a precursor for the synthesis of phthalides and biarylketones .
Biology:
- Employed in the development of bioconjugates for biological assays.
- Used in the synthesis of fluorescent probes for imaging applications .
Medicine:
- Investigated for its potential in the synthesis of pharmaceutical intermediates .
- Used in the development of drug delivery systems .
Industry:
- Utilized in the production of advanced materials such as polymers and nanomaterials .
- Acts as a key intermediate in the manufacture of agrochemicals .
Wirkmechanismus
The mechanism of action of trans-2-(4-Chlorophenyl)vinylboronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can form boronate esters with diols, which are crucial intermediates in various chemical reactions. In Suzuki-Miyaura coupling, the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction proceeds through the formation of a palladium complex , followed by transmetalation and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid
Uniqueness:
- The presence of a chlorine atom in trans-2-(4-Chlorophenyl)vinylboronic acid imparts unique electronic properties that can influence its reactivity and selectivity in chemical reactions.
- Compared to its methoxy, methyl, and trifluoromethyl analogs, the chlorine substituent can enhance electrophilic aromatic substitution reactions and provide distinct steric effects .
Eigenschaften
Molekularformel |
C8H8BClO2 |
|---|---|
Molekulargewicht |
182.41 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
InChI-Schlüssel |
HWSDRAPTZRYXHN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=CC1=CC=C(C=C1)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8815037.png)
![Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate](/img/structure/B8815041.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B8815058.png)








![6-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B8815105.png)
